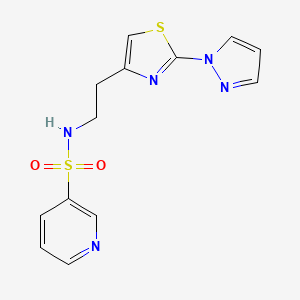
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains several heterocyclic moieties, including a pyrazole ring, a thiazole ring, and a pyridine ring . The pyrazole and thiazole rings are five-membered heterocyclic moieties that possess a variety of chemical and biological properties . The pyridine ring is a six-membered heterocyclic moiety with a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex due to the presence of multiple reactive sites in the molecule. The pyrazole, thiazole, and pyridine rings can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure. For instance, it is expected to have a high boiling point and a density of approximately 1.40 g/cm3 .Scientific Research Applications
Antibacterial Activity
Sulfonamide compounds have been synthesized with the aim to act as antibacterial agents. For instance, a study demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which showed significant antibacterial activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This highlights the potential of sulfonamides in contributing to the development of new antibacterial therapies.
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been investigated for their anticancer properties and potential to enhance the effects of radiation therapy. A study synthesized novel sulfonamide derivatives and evaluated their anticancer activity, showing that some compounds exhibited significant activity against cancer cell lines, including human tumor liver cell line HEPG-2 (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antimicrobial Effects
Further research into sulfonamides has led to the development of compounds with antimicrobial properties. For example, the synthesis of new heterocycles based on sulfonamide pyrazole demonstrated antimicrobial activity, suggesting their use as potential antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Wound Healing Applications
Sulfonamide analogs have been explored for their wound healing capabilities. A study developed biodegradable dressing mats loaded with a newly synthesized sulfonamide analog, which exhibited superior antibacterial and anti-inflammatory characteristics, significantly enhancing wound healing (Elsayed, Madkour, & Azzam, 2020).
Hybrid Compounds for Therapeutic Applications
Recent advances have been made in designing sulfonamide-based hybrid compounds for a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. These studies highlight the hybridization technique's status in synthesizing novel sulfonamide hybrids for various medicinal applications (Massah et al., 2022).
Future Directions
The future directions for the study of “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyridine-3-sulfonamide” could involve further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to optimize its synthesis and understand its reaction mechanisms .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes like topoisomerase II , and receptors like EGFR .
Mode of Action
For instance, voreloxin, a compound containing a similar thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some imidazole derivatives have shown anti-tubercular activity against the Mycobacterium tuberculosis strain .
Result of Action
Similar compounds have demonstrated various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c19-22(20,12-3-1-5-14-9-12)16-7-4-11-10-21-13(17-11)18-8-2-6-15-18/h1-3,5-6,8-10,16H,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUYEWMXJLMICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)
![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)
![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)

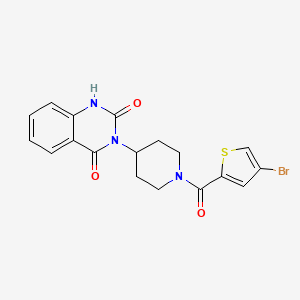
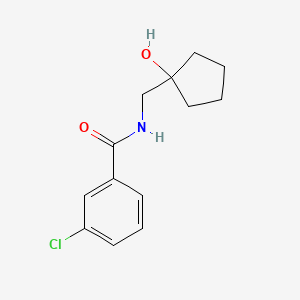
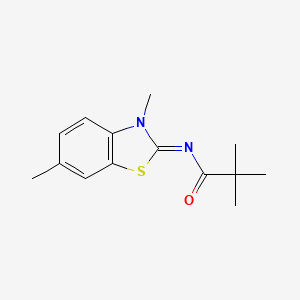
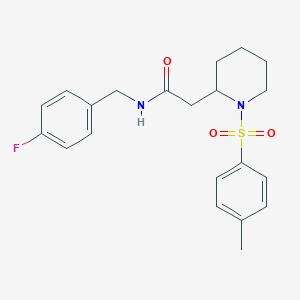
![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)